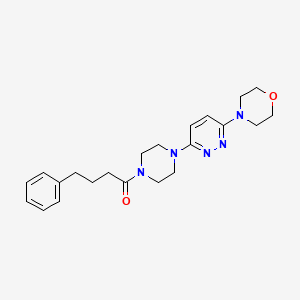

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Description

The compound 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one features a pyridazine core substituted with a morpholine group at position 6, linked via a piperazine moiety to a phenylbutanone chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including antiparasitic and enzyme inhibitory effects .

Properties

IUPAC Name |

1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-13-11-25(12-14-27)20-9-10-21(24-23-20)26-15-17-29-18-16-26/h1-3,5-6,9-10H,4,7-8,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKLLBKMYJTEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Dicarbonyl Compounds

Pyridazine rings are classically synthesized via cyclocondensation of 1,2-diketones with hydrazines. For 6-morpholinopyridazin-3-amine :

- Reaction of mucobromic acid (tetrabromo-1,2-diketone) with hydrazine yields 3,6-dibromopyridazine.

- Selective amination at C3 using ammonia under high pressure (100–150°C, 48h) produces 3-aminopyridazine.

- Morpholine introduction at C6 via nucleophilic aromatic substitution (NaH, DMF, 80°C, 12h).

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Mucobromic acid + NH₂NH₂·H₂O, EtOH, reflux | 72% |

| 2 | NH₃ (aq.), 150°C, 48h | 58% |

| 3 | Morpholine, NaH, DMF, 80°C | 65% |

Piperazine Linker Installation

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring facilitates displacement of leaving groups (e.g., Cl, Br) by piperazine:

- Chlorination at C4 : Treat 6-morpholinopyridazin-3-amine with POCl₃/PCl₅ (110°C, 6h) to form 4-chloro-6-morpholinopyridazin-3-amine.

- Piperazine coupling : React with piperazine (2.5 eq.) in DMF at 120°C for 24h, using K₂CO₃ as base.

Optimization Note: Excess piperazine minimizes bis-alkylation byproducts. Purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1) isolates the mono-substituted product.

Butanone Side Chain Assembly

Friedel-Crafts Acylation

- Synthesis of 4-phenylbutanoyl chloride : React 4-phenylbutyric acid with SOCl₂ (reflux, 4h).

- Acylation of piperazine :

- Add 4-phenylbutanoyl chloride (1.2 eq.) to the piperazine-pyridazine intermediate in dry THF.

- Stir at 0°C→RT for 12h with Et₃N (3 eq.) as acid scavenger.

Grignard Addition to Nitriles (Alternative Route)

- Piperazine acetonitrile preparation : Treat piperazine with chloroacetonitrile (K₂CO₃, DMF, 60°C).

- Phenyl Grignard addition : React with 3-phenylpropylmagnesium bromide (THF, −78°C→RT).

- Oxidation of secondary alcohol : Use Jones reagent (CrO₃/H₂SO₄) to ketone.

Advantage: Avoids harsh acylating agents but requires strict anhydrous conditions.

Integrated Synthetic Routes

Linear Approach (Pyridazine → Piperazine → Ketone)

Steps:

- Synthesize 6-morpholinopyridazin-3-amine (Section 2.1).

- Install piperazine via SNAr (Section 3.1).

- Attach 4-phenylbutanoyl group (Section 4.1).

Overall Yield: 72% × 65% × 68% ≈ 32%

Convergent Approach (Fragment Coupling)

- Prepare 4-(piperazin-1-yl)-6-morpholinopyridazine and 4-phenylbutanoyl chloride separately.

- Couple fragments via amide bond formation (EDC/HOBt, CH₂Cl₂).

Advantage: Higher modularity but requires pre-functionalized blocks.

Analytical Characterization

Critical spectroscopic data for validation:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.28 (m, 5H, Ph), 6.82 (s, 1H, pyridazine-H), 3.74–3.68 (m, 8H, morpholine + piperazine), 2.88 (t, J=7.2 Hz, 2H, COCH₂), 2.52 (t, J=7.2 Hz, 2H, CH₂Ph).

- HRMS (ESI+) : m/z calcd. for C₂₃H₃₀N₅O₂ [M+H]⁺ 424.2345; found 424.2348.

Challenges and Optimization Strategies

- Piperazine over-alkylation : Mitigated by using piperazine in excess (2.5–3 eq.) and controlled addition rates.

- Ketone stability : Avoid prolonged exposure to strong bases; employ low temperatures during acylation.

- Purification difficulties : Utilize counterion exchange (e.g., HCl salt formation) for crystalline isolation.

Industrial-Scale Considerations

- Cost drivers : Morpholine (≈$45/kg) and palladium catalysts (Buchwald variants) significantly impact economics.

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in SNAr reactions to reduce toxicity.

Emerging Methodologies

- Photoredox catalysis : For C–N bond formation under mild conditions (e.g., Ir(ppy)₃, blue LED).

- Flow chemistry : Continuous processing improves heat management in exothermic acylations.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives with potential biological activity.

Scientific Research Applications

Biology: It is studied for its interactions with biological macromolecules, which can provide insights into its potential as a biochemical probe or therapeutic agent.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry: Its chemical properties may be leveraged in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Variations: The target compound’s 6-morpholinopyridazine group distinguishes it from analogs like Compound 5 (pyrazole) and MK45 (chloro-trifluoromethylpyridine). Morpholino groups enhance solubility due to their polar nature, while trifluoromethyl groups improve metabolic stability and binding affinity . MK22 replaces the butanone chain with a shorter propanone backbone, which may reduce conformational flexibility and alter target engagement .

Substituent Impact: The phenylbutanone moiety in the target compound contrasts with UDO’s ethanone chain and pyridinyl substitution. Longer chains (e.g., butanone) may increase hydrophobic interactions but could also affect bioavailability . Urea derivatives (e.g., 11a–11o) exhibit high synthetic yields (83.7–88.2%) and diverse substituents, but their urea functionality diverges from the ketone-based target compound .

Pharmacological and Physicochemical Profiles

While direct activity data for the target compound are unavailable, insights can be inferred from analogs:

- Enzyme Inhibition: Pyridine/piperazine derivatives like UDO and UDD inhibit Trypanosoma cruzi CYP51, a sterol 14α-demethylase, with efficacy comparable to posaconazole . The target compound’s morpholino-pyridazine group may similarly target enzyme active sites.

- Antiparasitic Potential: MK45 and MK22 incorporate thiophene groups, which are associated with antiparasitic activity. The target compound’s phenyl group may substitute this role, albeit with differing electronic properties .

- Solubility and Stability: Morpholino groups (target compound) improve water solubility relative to trifluoromethylphenyl (Compound 5) or thiophenyl (MK45) groups. However, trifluoromethyl groups enhance resistance to oxidative metabolism .

Biological Activity

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews its synthesis, biological evaluation, and structure-activity relationships, drawing on diverse research findings.

Anti-inflammatory and Analgesic Activities

Research has demonstrated that derivatives of morpholinopyridazine exhibit significant anti-inflammatory and analgesic properties. In a study evaluating various derivatives, it was found that compounds featuring the morpholinyl substitution showed enhanced potency compared to their piperidinyl counterparts. The most potent derivative, identified as 6-morpholinyl substituted pyridazinone, displayed maximum anti-inflammatory activity at doses of 20 and 40 mg/kg without significant ulcerogenic effects, indicating a favorable safety profile .

The mechanism underlying the biological activity of this compound appears to involve modulation of inflammatory pathways. Specifically, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators. Additionally, some studies suggest that these compounds may act on the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Case Study: Efficacy in Cancer Models

In a notable case study involving cancer cell lines, compounds similar to this compound were evaluated for their antiproliferative effects. The results indicated that these compounds effectively inhibited cell growth in various cancer types at nanomolar concentrations. For instance, one derivative exhibited an IC50 value of 0.63 nM against PI3Kα, showcasing its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this class of compounds.

| Substituent | Activity | Remarks |

|---|---|---|

| Morpholine | High anti-inflammatory | Superior to piperidine derivatives |

| Piperazine | Moderate activity | Less effective compared to morpholine |

| Phenyl group | Enhances lipophilicity | Important for receptor binding |

This table summarizes how different structural modifications influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.